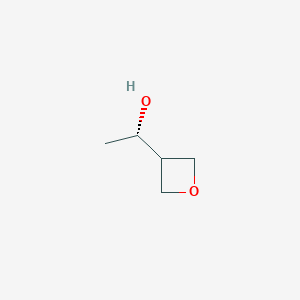

(1S)-1-(oxetan-3-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1S)-1-(oxetan-3-yl)ethanol” is a chemical compound with the CAS Number: 2375165-26-5 and a linear formula of C5H10O2 . It has a molecular weight of 102.13 .

Molecular Structure Analysis

The InChI code for “(1S)-1-(oxetan-3-yl)ethanol” is 1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3/t4-/m0/s1 . This indicates that the molecule consists of an oxetane ring attached to an ethanol group.Aplicaciones Científicas De Investigación

Synthesis of Oxetan-3-ones

A significant application of (1S)-1-(oxetan-3-yl)ethanol is in the synthesis of various oxetan-3-ones, which are valuable substrates in drug discovery. A practical one-step synthesis method has been developed using propargylic alcohols, including (1S)-1-(oxetan-3-yl)ethanol, in an "open flask" procedure that does not require the exclusion of moisture or air (Ye, He, & Zhang, 2010).

Novel Synthesis Routes

A novel route for synthesizing pharmaceutically significant 3-substituted oxetan-3-yl methyl alcohols has been developed, starting from malonates and including (1S)-1-(oxetan-3-yl)ethanol. This method exemplifies the versatility and efficiency of the synthesis process for a range of oxetanes (Boyd & Davies, 2014).

Enantioselective Intramolecular Openings

The compound has been used in the catalytic enantioselective intramolecular ring-opening of oxetanes with alcohols. This process is catalyzed by (salen)Co(III) complexes, providing access to enantioenriched tetrahydrofurans, which are important in various chemical syntheses (Loy & Jacobsen, 2009).

Preparation of Aryloxetanes and Arylazetidines

(1S)-1-(oxetan-3-yl)ethanol is used in the preparation of aryloxetanes and arylazetidines through a nickel-mediated alkyl-aryl Suzuki coupling. This method is efficient for installing these motifs into aromatic systems, which are prominent in medicinal chemistry (Duncton et al., 2008).

Role in Catalysis

The compound plays a role in catalytic reactions, such as in the selective oxidation of ethanol to acetaldehyde on gold. Studies involving ethanol and (1S)-1-(oxetan-3-yl)ethanol provide insights into the mechanisms of oxidation chemistry of alcohols (Gong & Mullins, 2008).

Safety And Hazards

Propiedades

IUPAC Name |

(1S)-1-(oxetan-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHUSPCROMGYQZ-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1COC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(oxetan-3-yl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2466332.png)

![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2466334.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2466336.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2466338.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2466342.png)

![Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2466350.png)

![2-Methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2466353.png)